Edaglitazone sodium is classified as a thiazolidinedione derivative. It is synthesized through complex organic reactions involving various chemical precursors. The compound is primarily used in scientific research to explore its pharmacological effects, particularly in relation to glucose metabolism and insulin sensitivity.
The synthesis of edaglitazone sodium involves multiple steps, typically starting with the formation of the thiazolidinedione core structure. Key methods include:
The detailed synthetic pathway may vary, but it generally follows established organic synthesis protocols for thiazolidinediones.
Edaglitazone sodium features a distinctive molecular structure characterized by a thiazolidinedione core with additional bulky substituents that enhance its binding affinity to PPARγ.
The three-dimensional conformation of edaglitazone sodium allows for optimal interactions within the PPARγ ligand-binding domain, facilitating its agonistic effects.
Edaglitazone sodium participates in several key chemical reactions:
These reactions are essential for understanding the pharmacokinetics and pharmacodynamics of edaglitazone sodium.
Edaglitazone sodium acts primarily as an agonist for PPARγ, which plays a crucial role in regulating glucose metabolism and adipocyte differentiation. The mechanism can be summarized as follows:
Quantitative studies have shown that edaglitazone exhibits binding affinities comparable to those of other thiazolidinediones, with effective concentrations often in the nanomolar range.
Edaglitazone sodium possesses several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications.
Edaglitazone sodium is primarily used in scientific research settings, particularly in studies focused on:
Edaglitazone sodium (chemical formula: C₂₄H₁₉N₂O₄S₂·Na; molecular weight: 486.538 g/mol) is a thiazolidinedione-class PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonist with a distinct pharmacological profile [1] [4]. It exhibits high-affinity binding to PPARγ's ligand-binding domain (LBD), with a dissociation constant (Kd) of 35.6 nM, significantly surpassing ciglitazone's affinity (3 μM) [5]. This potency arises from its complex hydrogen-bonding network within the receptor's Arm I pocket, where the thiazolidinedione (TZD) headgroup forms stable interactions with residues Ser289, His323, and Tyr473 [6]. These interactions stabilize helix H12 of PPARγ, facilitating coactivator recruitment and transcriptional activation [6] [8].
Functionally, edaglitazone enhances insulin sensitivity by augmenting glucose oxidation rates in muscle and adipose tissue, independent of insulin presence [1]. It also demonstrates non-genomic effects, including elevation of intracellular cAMP levels in platelets, which inhibits activation and contributes to cardioprotective properties [2] [5].
Table 1: Comparative Binding and Functional Profiles of Edaglitazone vs. Ciglitazone
Parameter | Edaglitazone | Ciglitazone |
---|---|---|
PPARγ Binding Affinity (Kd) | 35.6 nM | 3 μM |
PPARγ Transactivation EC₅₀ | 5.4 nM | 1.2 μM |
Antiplatelet Efficacy (Low Conc.) | Yes | No |
cAMP Elevation | Significant | Moderate |
The bulky benzo[b]thiophene moiety of edaglitazone drives its selective PPARγ modulation by occupying the hydrophobic Arm II pocket of the LBD, a region less accessible in PPARα/δ isoforms [6] [8]. X-ray crystallography (PDB: 5UGM) reveals that edaglitazone induces a unique "ligand link" mechanism: its extended hydrophobic tail displaces endogenous fatty acids (e.g., medium-chain fatty acids like C9) toward the Ω-loop near helix H3, synergistically stabilizing the receptor's active conformation [6]. This dual occupancy explains edaglitazone’s ~100-fold higher potency than ciglitazone, which lacks analogous tail interactions [5] [6].
Molecular dynamics simulations further demonstrate that edaglitazone’s binding reduces the flexibility of the Ω-loop and β-sheet regions, which correlates with inhibition of Cdk5-mediated PPARγ phosphorylation (Ser273)—a key site linked to insulin-sensitizing efficacy [6].
Table 2: Key Residue Interactions in PPARγ Bound to Edaglitazone
Structural Region | Residue | Interaction Type | Functional Role |
---|---|---|---|
Arm I Pocket | Ser289 | H-bond (TZD head) | H12 stabilization |
His323 | H-bond (TZD head) | Ligand anchoring | |
Tyr473 | H-bond (TZD head) | Coactivator recruitment | |
Arm II Pocket | Phe282 | π-π stacking (benzothiophene) | Selectivity filter |
Ile326 | Van der Waals | Hydrophobic enclosure | |
Ω-loop Adjacency | Leu330 | Displaced fatty acids | Allosteric modulation |
Though classified as a PPARγ-predominant agonist, edaglitazone exhibits minor PPARα activity (PPARγ:PPARα activation ratio >100:1) [1] [2]. Transcriptomic analyses in adipocytes show it upregulates canonical PPARγ targets (e.g., FABP4, ADIPOQ) 10-fold more robustly than PPARα targets like CPT1A [2] [8]. This selectivity arises from steric incompatibility with PPARα’s smaller ligand-binding pocket, which cannot accommodate edaglitazone’s benzo[b]thiophene group [7] [8].
Notably, edaglitazone’s antiplatelet effects are PPARγ-dependent but PPARα-independent. At low concentrations (1–10 nM), it suppresses platelet aggregation by increasing cAMP and blocking PPARγ secretion—effects absent in PPARγ-knockout models [2] [5]. This contrasts with dual agonists (e.g., aleglitazar), which activate PPARα-driven pathways linked to triglyceride clearance [1].
Table 3: Differential Gene Regulation by Edaglitazone in Metabolic Tissues
Gene | Protein Function | Fold Change (Edaglitazone) | PPAR Isoform Linkage |
---|---|---|---|
FABP4 | Fatty acid transport | ↑ 12.5 | γ |
ADIPOQ | Insulin sensitization | ↑ 8.3 | γ |
GLUT4 | Glucose uptake | ↑ 6.7 | γ |
CPT1A | Fatty acid oxidation | ↑ 1.2 | α (minimal) |
ANGPTL4 | Lipoprotein lipase inhibitor | ↑ 4.5 | γ |
Edaglitazone activates transcription by stabilizing PPARγ-RXRα (Retinoid X Receptor alpha) heterodimers on peroxisome proliferator response elements (PPREs) in target genes [6] [10]. The ligand-bound PPARγ recruits coactivators (e.g., PGC-1α, CBP/p300) via its AF-2 surface, while RXRα binds 9-cis retinoic acid, enabling DNA binding and chromatin remodeling [7] [10]. This complex drives expression of genes governing:
Edaglitazone uniquely synergizes with fatty acids to amplify transcription. Cobinding of edaglitazone and an endogenous fatty acid (e.g., C9) forms a "ligand link" that allosterically enhances coactivator affinity by 40% compared to edaglitazone alone [6]. This mechanism underscores the nutrient-sensing adaptability of PPARγ in metabolic regulation.
Table 4: Coregulator Complexes Recruited by Edaglitazone-Activated PPARγ
Coregulator Complex | Function | Target Gene Examples | Regulatory Outcome |
---|---|---|---|
PGC-1α/CBP | Chromatin relaxation | SLC2A4, ADIPOQ | Enhanced glucose uptake |
NCoR/HDAC3 | De-repression (displacement) | FASN, CD36 | Increased lipogenesis |
MED1/TRAP220 | RNA Pol II recruitment | ANGPTL4, FABP4 | Lipid storage and transport |
PPARγ-SMRT | Dissociation upon activation | PEPCK | Suppressed gluconeogenesis |
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